3-benzyl-7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one
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Overview
Description
3-BENZYL-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound with the molecular formula C24H19BrO3 and a molecular weight of 435.30986 g/mol . This compound is characterized by its chromenone core structure, which is substituted with benzyl, bromophenyl, and methoxy groups, making it a complex and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
3-BENZYL-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZYL-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathwaysThe exact pathways and targets would depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-BENZYL-7-[(2-CHLOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
- 3-BENZYL-7-[(2-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
Uniqueness
The uniqueness of 3-BENZYL-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, can affect its interactions with other molecules and its overall stability .
Properties
Molecular Formula |
C24H19BrO3 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
3-benzyl-7-[(2-bromophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C24H19BrO3/c1-16-20-12-11-19(27-15-18-9-5-6-10-22(18)25)14-23(20)28-24(26)21(16)13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3 |
InChI Key |
KYAPYVVQRBHNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Br)CC4=CC=CC=C4 |
Origin of Product |
United States |
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